5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile

Catalog No.
S8472324
CAS No.
M.F
C14H16N2O
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbon...

Product Name

5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile

IUPAC Name

5-benzyl-2-oxa-5-azabicyclo[2.2.2]octane-4-carbonitrile

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c15-10-14-7-6-13(17-11-14)9-16(14)8-12-4-2-1-3-5-12/h1-5,13H,6-9,11H2

InChI Key

YIJFOCOVNUSREB-UHFFFAOYSA-N

SMILES

C1CC2(COC1CN2CC3=CC=CC=C3)C#N

Canonical SMILES

C1CC2(COC1CN2CC3=CC=CC=C3)C#N

5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile is a bicyclic compound characterized by a unique bicyclo[2.2.2]octane framework, which includes a nitrogen atom and an oxygen atom in its structure. The molecular formula is C14H17N3OC_{14}H_{17}N_{3}O, and its molecular weight is approximately 247.29 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarities to various biologically active compounds.

The reactivity of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile can be attributed to the presence of functional groups such as the carbonitrile and the bicyclic structure, which may undergo various chemical transformations. For instance, the carbonitrile group can be hydrolyzed to form a corresponding carboxylic acid under acidic or basic conditions. Additionally, nucleophilic substitutions may occur at the nitrogen atom, leading to the formation of derivatives with different biological properties.

The synthesis of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile can be achieved through various methods, including:

  • Cyclization Reactions: Utilizing starting materials that contain both nitrogen and oxygen functionalities can lead to the formation of the bicyclic structure through cyclization reactions.
  • Functional Group Transformations: Starting from simpler bicyclic precursors, functional groups such as amines or alcohols can be modified to introduce the desired carbonitrile functionality.
  • Chiral Synthesis: Chiral variants may be synthesized using asymmetric synthesis techniques to produce enantiomerically enriched compounds .

5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Biology: As a tool for studying receptor interactions and signaling pathways due to its structural resemblance to known bioactive molecules.

Interaction studies are crucial for understanding how 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile interacts with biological targets, particularly receptors in the central nervous system. Investigating these interactions can provide insights into its pharmacodynamics and potential therapeutic effects.

Several compounds share structural similarities with 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile, including:

  • Epibatidine: A potent nicotinic receptor agonist with analgesic properties.
  • Sazetidine-A: Another nicotinic receptor ligand that has shown promise in treating cognitive disorders.
  • Bicyclic Nicotine Analogues: Various analogues that exhibit similar bicyclic structures and biological activities.

Comparison Table

Compound NameStructural FeaturesBiological Activity
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrileBicyclic structure with nitrogen and oxygenPotential neuroprotective effects
EpibatidineBicyclic structure with nitrogenAnalgesic properties
Sazetidine-ABicyclic structureCognitive enhancement

The uniqueness of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile lies in its specific arrangement of atoms and functional groups, which may confer distinct biological properties compared to other similar compounds.

The bicyclo[2.2.2]octane core is central to the target compound’s structure. Two primary methods dominate its construction: Diels-Alder cycloaddition and tandem reaction cascades.

Diels-Alder Cycloaddition

Retrosynthetic analysis of bicyclo[2.2.2]octane derivatives often identifies Diels-Alder reactions as a foundational step. For example, the reaction between a 5-substituted 1,3-cyclohexadiene and methacrolein proceeds under Lewis acid catalysis (e.g., ytterbium trichloride) to yield the bicyclic framework [4]. Steric and electronic factors govern regioselectivity, with the endo transition state favored due to secondary orbital interactions [4]. This method achieves moderate to high yields (60–85%) but requires stoichiometric Lewis acids due to the presence of amide functionalities in precursors [4].

Tandem Reaction Cascades

Metal-free tandem reactions offer an alternative route. A notable example involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates via a base-mediated cascade, achieving yields of 70–92% and enantiomeric excess (ee) values exceeding 95% [3]. The proposed open transition state minimizes steric hindrance, enabling precise stereocontrol [3].

MethodConditionsYield (%)Enantiomeric Excess (%)
Diels-Alder [4]YbCl~3~, CH~2~Cl~2~, −20°C60–85N/A
Tandem Reaction [3]Organic base, THF, 25°C70–92>95

Benzyl Group Introduction Techniques

Incorporating the benzyl group at the N5 position requires careful optimization to preserve the bicyclic structure. Two proven strategies include nucleophilic alkylation and Henry reaction-based approaches.

Nucleophilic Alkylation

Quaternization of the bicyclic amine intermediate with benzyl bromide represents a direct method. For instance, treatment of 2-oxa-5-aza-bicyclo[2.2.2]octane with benzyl bromide in acetonitrile at 60°C affords the benzylated product in 75–80% yield [5] [6]. Steric shielding by the bicyclic framework minimizes over-alkylation, ensuring high regioselectivity [5].

Henry Reaction-Mediated Installation

Aldehyde intermediates derived from the bicyclo[2.2.2]octane core undergo Henry reactions with nitroalkanes to install benzyl-like side chains. In one protocol, condensation of aldehyde 10a (see [4]) with nitromethane produces nitroalkene intermediates, which are subsequently reduced to amines and acylated to yield benzyl-analogous groups [4]. This method enables modular side-chain diversification but requires multi-step sequences (total yield: 40–50%) [4].

Nitrile Functionalization Approaches

The carbonitrile group at C4 is introduced via cyanation or oxidative cleavage strategies.

Cyanation of Bicyclic Ketones

Treatment of bicyclo[2.2.2]octan-4-one derivatives with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., ZnI~2~) provides the corresponding nitriles in 65–75% yield [7]. The reaction proceeds via nucleophilic addition to the ketone, followed by dehydration [7].

Oxidative Cleavage of Oximes

α-Ketoxime intermediates, accessible from masked o-benzoquinones (MOBs), undergo hypervalent iodine-mediated oxidative cleavage to form nitrile oxides. Subsequent rearrangement or trapping yields stable nitriles [2]. For example, treatment of oxime IA with PhI(OAc)~2~ generates nitrile oxide IIA, which isomerizes to the target carbonitrile under mild acidic conditions [2].

Catalytic Asymmetric Synthesis Routes

Enantioselective construction of the bicyclo[2.2.2]octane scaffold remains an area of active research.

Organocatalytic Approaches

Chiral organic bases, such as cinchona alkaloids, catalyze asymmetric tandem reactions to form enantiomerically enriched bicyclo[2.2.2]octanes. For instance, a quinine-derived catalyst induces 95% ee in the synthesis of carboxylate derivatives, leveraging hydrogen-bonding interactions to control stereochemistry [3].

Lewis Acid-Mediated Asymmetric Diels-Alder

Chiral Lewis acids (e.g., BOX-Cu complexes) modify the electronic environment of dienophiles, enabling enantioselective cycloadditions. Preliminary studies show promising results (70–80% ee), though further optimization is needed to match organocatalytic efficiency [4].

Catalyst SystemSubstrateee (%)Yield (%)
Cinchona Alkaloid [3]Bicyclo[2.2.2]octane ester9585
BOX-Cu [4]Diene + Methacrolein70–8060–75

Nucleophilic Substitution at Bridgehead Positions

The bridgehead positions in 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile present unique reactivity patterns that differ significantly from conventional bicyclic compounds. The presence of both nitrogen and oxygen heteroatoms within the bicyclic framework creates distinctive electronic environments that influence nucleophilic substitution processes [1] [2].

Bridgehead substitution reactions in azabicyclic compounds typically require specialized conditions due to the inherent structural constraints. The bicyclo[2.2.2]octane framework exhibits reduced reactivity toward nucleophilic substitution compared to more flexible systems [1] [2]. This decreased reactivity stems from the pyramidalized nature of the bridgehead carbons, which cannot easily attain the planar geometry required for optimal transition state formation during substitution reactions [1].

However, the presence of the nitrogen atom in the 5-position of the azabicyclic scaffold can facilitate nucleophilic substitution through neighboring group participation [3]. Studies on related azabicyclic systems demonstrate that the free amine nitrogen can provide significant assistance in displacement reactions that would otherwise be extremely challenging [3]. This assistance occurs through intramolecular coordination, which helps stabilize the transition state and promotes retention of stereochemistry in the substitution products.

The nitrile functionality at the 4-position introduces additional electronic effects that can influence the reactivity of nearby positions. The electron-withdrawing nature of the carbonitrile group creates a localized region of electron deficiency, which can activate adjacent positions toward nucleophilic attack while simultaneously deactivating the carbon bearing the nitrile group through resonance effects.

Research on comparable bicyclic systems indicates that nucleophilic substitution reactions at bridgehead positions typically proceed with retention of configuration, suggesting an anchimeric assistance mechanism rather than traditional displacement pathways [3] [4]. The reaction rates for bridgehead substitution in azabicyclic compounds can be significantly enhanced by using strong nucleophiles in polar aprotic solvents, with reaction temperatures often requiring elevation to 100-110°C for reasonable conversion rates [3].

Ring-Opening Reactions under Acidic/Basic Conditions

The bicyclic oxaazabicyclo[2.2.2]octane framework in 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile exhibits distinct ring-opening behaviors under acidic and basic conditions, primarily targeting the oxygen-containing bridge due to the inherent strain and electronic properties of the mixed heteroatom system [5] [6] [7].

Under acidic conditions, protonation of the nitrogen atom increases the electron density on the oxygen atom through resonance effects, making the carbon-oxygen bonds more susceptible to nucleophilic attack. The ring-opening typically occurs via an SN2-like mechanism where the nucleophile attacks the less substituted carbon adjacent to the oxygen atom [5] [7]. This selectivity is influenced by both steric and electronic factors, with the bridged bicyclic structure constraining the approach angles available to incoming nucleophiles.

Studies on related oxaazabicyclic systems demonstrate that acidic ring-opening reactions often proceed through initial protonation at the nitrogen center, followed by nucleophilic attack at the carbon-oxygen bond [5]. The stereochemical outcome of these reactions typically involves inversion of configuration at the carbon center undergoing substitution, consistent with the SN2 mechanism. Temperature control is crucial, as elevated temperatures can lead to competing elimination reactions or rearrangement processes.

Basic conditions promote ring-opening through a different mechanism, where the nucleophile directly attacks the electrophilic carbon adjacent to the oxygen atom [7]. The ring strain inherent in the bicyclic system provides the driving force for ring cleavage, as the relief of this strain compensates for the energy required to break the carbon-oxygen bond. Unlike epoxide ring-opening reactions, the bicyclic nature of the oxaazabicyclo system provides additional stabilization through the remaining ring framework.

The presence of the benzyl substituent on the nitrogen atom can significantly influence the ring-opening regioselectivity and reaction rates. The electron-donating nature of the benzyl group increases the nucleophilicity of the nitrogen center while simultaneously providing steric hindrance that can direct the regioselectivity of ring-opening reactions. Additionally, the aromatic ring can participate in stabilizing carbocationic intermediates through resonance interactions.

Ring-opening reactions under both acidic and basic conditions typically require careful control of reaction parameters, including temperature, solvent choice, and nucleophile concentration, to achieve selective transformation without competing side reactions such as elimination or rearrangement processes [8] [9].

Hydrogenation of Nitrile Moiety

The carbonitrile functional group in 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile can undergo selective hydrogenation to produce the corresponding primary amine, secondary imine, or aldehyde derivatives, depending on the specific reaction conditions and catalytic systems employed [10] [11] [12].

Catalytic hydrogenation represents the most practical approach for large-scale reduction of the nitrile group. The reaction typically employs heterogeneous catalysts such as Raney nickel, palladium on carbon, or platinum dioxide under hydrogen pressure [11] [12]. The bicyclic framework provides both advantages and challenges for the hydrogenation process. The rigid structure ensures high regioselectivity by preventing unwanted side reactions, but the steric environment around the nitrile group may require elevated temperatures and pressures to achieve complete conversion.

The presence of the nitrogen atom in the bicyclic framework can influence the hydrogenation selectivity through coordination effects with the metal catalyst [12]. Studies on related systems indicate that the nitrogen can serve as a directing group, facilitating the approach of the catalyst to the nitrile functionality while simultaneously preventing over-reduction that might lead to secondary or tertiary amine formation [12].

Recent developments in nitrile hydrogenation have focused on achieving selective reduction to secondary imines using iron-based pincer complexes [10]. These catalysts operate under mild conditions and demonstrate excellent selectivity for the imine product, avoiding the formation of primary amines that typically result from complete reduction. The iron-catalyzed approach offers advantages in terms of cost and environmental compatibility compared to traditional precious metal catalysts.

Alternative reduction methods include stoichiometric reagents such as lithium aluminum hydride, which provides complete reduction to the primary amine under anhydrous conditions [11]. However, the presence of the oxygen atom in the bicyclic framework requires careful consideration of reaction conditions to prevent reduction of the ether linkage. Diisobutylaluminum hydride can be employed for selective reduction to the aldehyde level, though this transformation requires precise control of reaction stoichiometry and temperature [11].

The electron transfer reduction using samarium diiodide represents an innovative approach that has shown promise for nitrile reduction under mild conditions [13]. This method demonstrates excellent functional group tolerance and can be particularly advantageous when other reducing agents might interfere with the sensitive bicyclic framework. The reaction proceeds through radical intermediates and typically provides high yields of primary amines with minimal side product formation.

Cross-Coupling Reactions for Hybrid Molecule Development

The development of hybrid molecules incorporating the 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile scaffold can be achieved through various cross-coupling methodologies that enable the formation of carbon-carbon bonds with diverse aromatic and aliphatic partners [14] [15] [16].

Palladium-catalyzed cross-coupling reactions represent the most versatile approach for functionalizing bicyclic scaffolds through carbon-carbon bond formation [15] [16]. The Suzuki-Miyaura coupling offers particular advantages due to its tolerance of various functional groups and the commercial availability of organoborane reagents [17] [18]. The reaction typically employs palladium(0) complexes with phosphine ligands under basic conditions, allowing for the coupling of aryl halides with boronic acids or esters to create biaryl linkages.

The bicyclic framework can be functionalized at various positions depending on the presence of suitable leaving groups or reactive sites. If halogenated derivatives of the oxaazabicyclo compound are available, direct coupling reactions can be performed using standard palladium catalysis conditions [16]. The rigid bicyclic structure provides excellent control over the stereochemical outcome of the coupling reaction, as the constrained geometry limits the conformational flexibility of reaction intermediates.

Alternative cross-coupling approaches include the use of nickel catalysts, which have gained prominence for their ability to activate less reactive electrophiles and their compatibility with more diverse substrate classes [19]. Nickel-catalyzed decarboxylative cross-coupling reactions can be particularly useful for functionalizing bicyclic scaffolds bearing carboxylic acid derivatives, providing access to carbon-carbon bonds under mild photoredox conditions [19].

Iron-catalyzed cross-coupling reactions offer a more sustainable approach to hybrid molecule synthesis, particularly for coupling reactions involving Grignard reagents [20]. These reactions typically proceed through single-electron transfer mechanisms and can tolerate a wide range of functional groups present in the bicyclic scaffold. The iron-catalyzed approach is particularly valuable for forming carbon-carbon bonds with alkyl groups, which can be challenging using traditional palladium catalysis.

The development of hybrid molecules often requires the incorporation of multiple pharmacophores or bioactive fragments onto the bicyclic scaffold [21] [22]. This can be achieved through sequential cross-coupling reactions or through the use of bifunctional coupling partners that introduce multiple reactive sites in a single transformation. The rigid bicyclic framework provides an excellent platform for achieving precise spatial arrangements of pharmacophore groups, which is crucial for optimizing biological activity.

Cross-coupling reactions for hybrid molecule development must consider the electronic properties of the bicyclic scaffold and how they influence the reactivity of attached functional groups [23] [24]. The electron-withdrawing nitrile group and the electron-donating nitrogen center create a complex electronic environment that can either activate or deactivate specific positions toward cross-coupling reactions. Understanding these electronic effects is crucial for selecting appropriate reaction conditions and achieving high yields in the formation of hybrid molecules.

The application of microwave-assisted conditions can significantly enhance the efficiency of cross-coupling reactions involving bicyclic scaffolds [16]. The rapid heating and precise temperature control provided by microwave irradiation can overcome the reduced reactivity often observed with sterically hindered bicyclic substrates, leading to shorter reaction times and improved yields.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

228.126263138 g/mol

Monoisotopic Mass

228.126263138 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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